2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3-bromobenzoyl group
Mechanism of Action
- The compound’s primary target is Proto-oncogene tyrosine-protein kinase Src . Src is a non-receptor protein tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and migration.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline core.
The 3-bromobenzoyl group is introduced via an acylation reaction, where the piperidine derivative is treated with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product. The overall reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the bromobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline
Uniqueness
2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the bromine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXZWYERBFGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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